(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 920369-44-4
VCID: VC7043195
InChI: InChI=1S/C22H20ClN7O2/c1-32-18-8-2-15(3-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-6-4-16(23)5-7-17/h2-9,14H,10-13H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Molecular Formula: C22H20ClN7O2
Molecular Weight: 449.9

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

CAS No.: 920369-44-4

Cat. No.: VC7043195

Molecular Formula: C22H20ClN7O2

Molecular Weight: 449.9

* For research use only. Not for human or veterinary use.

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone - 920369-44-4

Specification

CAS No. 920369-44-4
Molecular Formula C22H20ClN7O2
Molecular Weight 449.9
IUPAC Name [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C22H20ClN7O2/c1-32-18-8-2-15(3-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-6-4-16(23)5-7-17/h2-9,14H,10-13H2,1H3
Standard InChI Key MEANANZQYKLINR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl

Introduction

Molecular Composition

The compound is a hybrid structure combining a triazolopyrimidine framework with piperazine and methoxyphenyl moieties. Its molecular formula is C21H20ClN5O2, and it has a calculated molecular weight of approximately 413.87 g/mol.

Structural Features

  • Triazolopyrimidine Core: The compound contains a triazolo[4,5-d]pyrimidine ring system, known for its bioactive properties in medicinal chemistry.

  • Substituents:

    • A 4-chlorophenyl group attached to the triazolopyrimidine ring.

    • A piperazine ring linked to the triazolopyrimidine at position 7.

    • A methoxyphenyl group bonded to the piperazine nitrogen atom.

Key Identifiers

PropertyValue
IUPAC Name(4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
SMILES NotationClc1ccc(cc1)c2nnc3ncnc(c23)N4CCN(CC4)C(=O)c5ccc(cc5)OC
InChI KeyNot available in provided data

Synthesis

The synthesis of this compound typically involves multi-step organic reactions combining:

  • Formation of the Triazolopyrimidine Core:

    • Cyclization reactions using precursors like substituted hydrazines and pyrimidine derivatives.

    • Catalysts such as acids or bases may be used to facilitate the reaction.

  • Functionalization:

    • Introduction of the chlorophenyl group through electrophilic substitution.

    • Coupling with piperazine derivatives via nucleophilic substitution or amidation reactions.

  • Final Modification:

    • Attachment of the methoxyphenyl group to the piperazine nitrogen using acylation techniques.

Pharmacological Potential

The compound's structure suggests potential activity in various therapeutic areas:

  • Triazolopyrimidines: Known for their roles as kinase inhibitors and antimicrobial agents.

  • Piperazine Derivatives: Frequently exhibit central nervous system (CNS) activity, including anxiolytic or antipsychotic effects.

Mechanism of Action

While specific data for this compound is unavailable, similar triazolopyrimidine-based molecules often act by:

  • Inhibiting enzymatic pathways critical for cell proliferation (e.g., kinases).

  • Interacting with G-protein coupled receptors (GPCRs) in CNS-related pathways.

Experimental Data

  • Antimicrobial properties against bacterial and fungal strains.

  • Cytotoxic effects on cancer cell lines.

Medicinal Chemistry

The combination of bioactive scaffolds (triazolopyrimidine and piperazine) makes this compound a promising candidate for:

  • Anticancer drug development.

  • CNS-targeted therapies for conditions like anxiety or schizophrenia.

Research Opportunities

Further studies are needed to:

  • Evaluate its pharmacokinetics and toxicity profile.

  • Test its efficacy in preclinical models for specific diseases.

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